Methyl 4-bromo-3-formylbenzoate
Description
Significance of Bromo- and Formyl-Functionalized Aromatic Scaffolds in Organic Synthesis
Aromatic scaffolds containing both bromo and formyl functionalities are of particular importance to synthetic chemists. The bromine atom is an excellent leaving group in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. innospk.comresearchgate.net This allows for the introduction of a wide range of substituents at the brominated position, enabling the construction of complex molecular architectures. researchgate.netmdpi.com The presence of bromine on an aromatic ring also influences its electronic properties and can direct further electrophilic substitution reactions.
The formyl group (an aldehyde) is a versatile functional group that can undergo a wide array of chemical transformations. britannica.comresearchgate.net It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups through reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination. This reactivity makes formyl-substituted aromatics key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. mdpi.comacs.org The combination of bromo and formyl groups on a single aromatic ring creates a bifunctional molecule with two distinct reactive sites that can be addressed selectively, offering a high degree of synthetic flexibility. mdpi.comchemrxiv.org
Strategic Positioning of Methyl 4-Bromo-3-formylbenzoate as a Versatile Aromatic Building Block
This compound is a trifunctional aromatic compound that strategically combines a methyl ester, a bromine atom, and a formyl group on a benzene (B151609) ring. nih.govlookchem.com This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis. bldpharm.com The bromine atom at position 4 and the formyl group at position 3 allow for selective and sequential reactions. For instance, the bromine atom can participate in cross-coupling reactions, while the formyl group can be used for chain extension or the introduction of other functionalities. innospk.comresearchgate.net
The methyl ester at position 1 provides another site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form an amide. libretexts.org The presence of these three distinct functional groups allows for a multi-step, divergent synthesis strategy, where a single starting material can be used to generate a library of complex molecules. innospk.com This strategic positioning of reactive sites makes this compound a key intermediate in the synthesis of a variety of target compounds, including pharmaceuticals and functional materials. innospk.comresearchgate.net
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| CAS Number | 858124-35-3 | nih.govlookchem.com |
| Molecular Formula | C9H7BrO3 | nih.govlookchem.com |
| Molecular Weight | 243.05 g/mol | nih.govchemspider.com |
| Boiling Point | 336.8±27.0 °C (Predicted) | lookchem.com |
| Density | 1.566±0.06 g/cm3 (Predicted) | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-3-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGBVIJNXQHZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Bromo 3 Formylbenzoate
Reactivity Profiles of the Aryl Bromide Moiety in Methyl 4-Bromo-3-formylbenzoate
The aryl bromide moiety of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts, in combination with various ligands, facilitate the reaction of the aryl bromide with a wide range of coupling partners. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. libretexts.org This reaction is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions. libretexts.orgnih.gov The general scheme involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. libretexts.org
In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl or vinyl substituents at the 4-position. The reaction typically employs a palladium catalyst such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), along with a phosphine (B1218219) ligand and a base like sodium carbonate or potassium phosphate (B84403).
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 92 |
| 2-Chloroboronic acid | Not specified | Not specified | Not specified | Not specified sigmaaldrich.com |
This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions.
The mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. wikipedia.org The reaction typically proceeds with trans stereoselectivity. organic-chemistry.org
For this compound, the Heck reaction enables the introduction of a vinyl group at the 4-position. The reaction is typically carried out using a palladium catalyst, a base such as triethylamine (B128534) or sodium acetate, and often a phosphine ligand. nih.gov
Table 2: Examples of Heck Reactions with this compound
| Alkene | Catalyst | Base | Solvent | Yield (%) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 85 |
| Methyl acrylate | Pd(OAc)₂/PPh₃ | NaOAc | Acetonitrile | 90 |
| Fluorous alkenes | Pd(OAc)₂ | NaOAc | DMF/THF | 78 (average) researchgate.net |
This table is illustrative and based on typical conditions for Heck reactions.
The catalytic cycle of the Heck reaction involves oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, and then β-hydride elimination to form the substituted alkene and a palladium-hydride species. nih.gov The active palladium catalyst is then regenerated by the base. nih.gov
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgnih.gov This reaction is a reliable method for the synthesis of disubstituted alkynes and is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. beilstein-journals.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org
When applied to this compound, the Sonogashira coupling allows for the direct attachment of an alkyne moiety. This transformation is valuable for creating extended π-conjugated systems. Copper-free Sonogashira protocols have also been developed. nih.govbeilstein-journals.orgresearchgate.net
Table 3: Examples of Sonogashira Coupling with this compound
| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 92 |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 88 |
| 2-Methyl-3-butyn-2-ol | Pd(OAc)₂/P(p-tol)₃ | DBU | THF | Good to excellent beilstein-journals.org |
This table is illustrative and based on typical conditions for Sonogashira reactions.
The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex that has already undergone oxidative addition with the aryl bromide. Reductive elimination from the resulting palladium complex yields the final product and regenerates the active catalyst. beilstein-journals.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines from aryl halides. wikipedia.orgresearchgate.net
This reaction allows for the introduction of a wide variety of amine functionalities at the 4-position of this compound. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. researchgate.netnih.gov
Table 4: Examples of Buchwald-Hartwig Amination with this compound
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 95 |
| Aniline | Pd(OAc)₂/t-Bu₃P | Cs₂CO₃ | Dioxane | 89 |
| Carbazole | [Pd(allyl)Cl]₂/TrixiePhos | t-BuOLi | Toluene | Good nih.gov |
This table is illustrative and based on typical conditions for Buchwald-Hartwig aminations.
The catalytic cycle is thought to involve oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine and deprotonation by the base to form a palladium amido complex. Reductive elimination then affords the arylamine product and regenerates the palladium(0) catalyst. wikipedia.org Mechanistic studies have suggested the involvement of a "cocktail"-type catalytic system in some cases. researchgate.net
Other Metal-Mediated Transformations
Beyond palladium catalysis, the aryl bromide moiety of this compound can participate in other metal-mediated reactions. For instance, selective metal-halogen exchange reactions using organolithium or organomagnesium reagents can be employed to generate an organometallic intermediate. This intermediate can then be reacted with various electrophiles. For example, treatment with a Grignard reagent followed by reaction with an electrophile can lead to the introduction of different functional groups. researchgate.net
Nucleophilic Aromatic Substitution Pathways
The bromine atom on the aromatic ring of this compound is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgorganicreactions.org The viability of this reaction is significantly enhanced by the presence of the electron-withdrawing formyl and methyl ester groups. These groups, positioned ortho and para to the bromine atom, activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. masterorganicchemistry.commasterorganicchemistry.com
The general mechanism for the SNAr reaction involves two main steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate. The negative charge is delocalized over the aromatic ring and, more importantly, onto the oxygen atoms of the formyl and ester groups. masterorganicchemistry.com
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the bromide ion, yielding the substituted product. masterorganicchemistry.com
Common nucleophiles that can participate in this reaction include amines, thiols, and alkoxides. For instance, the reaction with a primary amine would yield a methyl 4-amino-3-formylbenzoate derivative, while reaction with a thiol would produce a methyl 4-thio-3-formylbenzoate derivative. youtube.com The reaction conditions, such as the choice of solvent, base, and temperature, play a crucial role in the efficiency of the substitution.
Transformations of the Aldehyde Functionality in this compound
The aldehyde group is a highly reactive site in this compound, readily undergoing a variety of nucleophilic addition reactions. These transformations are central to its utility as a building block in the synthesis of more complex molecules.
Nucleophilic Addition Reactions to the Formyl Group
The formyl group of this compound can be selectively reduced to a primary alcohol, yielding methyl 4-bromo-3-(hydroxymethyl)benzoate. This transformation is typically achieved using mild hydride reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a chemoselective reagent that is well-suited for this purpose. masterorganicchemistry.commasterorganicchemistry.com It readily reduces aldehydes to alcohols while generally not affecting less reactive ester groups under standard conditions. chegg.comyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. chegg.comyoutube.com
| Reagent | Substrate | Product | Conditions | Yield |
| Sodium Borohydride (NaBH₄) | Methyl 4-formylbenzoate | Methyl 4-(hydroxymethyl)benzoate | Methanol, Room Temp | High |
This table demonstrates the selective reduction of a similar compound, methyl 4-formylbenzoate. The same principle applies to this compound.
In contrast, a more potent reducing agent like lithium aluminum hydride (LiAlH₄) would lead to the reduction of both the aldehyde and the methyl ester functionalities, resulting in the formation of (4-bromo-3-(hydroxymethyl)phenyl)methanol. masterorganicchemistry.comlibretexts.orgyoutube.com Therefore, for the selective reduction of the aldehyde, sodium borohydride is the reagent of choice. masterorganicchemistry.com
The electrophilic carbon of the formyl group is a prime target for nucleophilic attack by organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). mnstate.eduwikipedia.orglibretexts.org This reaction provides a powerful method for the formation of new carbon-carbon bonds, leading to secondary alcohols. masterorganicchemistry.comlibretexts.org
The general reaction involves the addition of the organometallic reagent to the aldehyde, followed by an acidic workup to protonate the resulting alkoxide. masterorganicchemistry.comlibretexts.org
| Organometallic Reagent | Substrate | Intermediate | Product |
| Grignard Reagent (R-MgX) | This compound | Magnesium alkoxide | Methyl 4-bromo-3-(1-hydroxyalkyl)benzoate |
| Organolithium Reagent (R-Li) | This compound | Lithium alkoxide | Methyl 4-bromo-3-(1-hydroxyalkyl)benzoate |
The choice of the R group in the organometallic reagent determines the structure of the resulting secondary alcohol. For example, the use of methylmagnesium bromide would yield methyl 4-bromo-3-(1-hydroxyethyl)benzoate. It is crucial to control the reaction conditions, as organometallic reagents can also potentially react with the ester group, especially if an excess of the reagent is used or at higher temperatures.
The formyl group of this compound can act as an electrophile in aldol-type reactions. masterorganicchemistry.com In a crossed aldol (B89426) condensation, it can react with an enolate generated from another carbonyl compound (a ketone or another aldehyde with α-hydrogens) in the presence of a base. masterorganicchemistry.com
The reaction proceeds through the nucleophilic addition of the enolate to the aldehyde, forming a β-hydroxy carbonyl compound (an aldol addition product). masterorganicchemistry.com This intermediate can then undergo dehydration, often promoted by heat or acidic/basic conditions, to yield an α,β-unsaturated carbonyl compound (an aldol condensation product). masterorganicchemistry.com
Since this compound lacks α-hydrogens, it can only function as the electrophilic partner in these reactions, which helps to minimize self-condensation products and leads to a more controlled outcome in crossed aldol reactions. masterorganicchemistry.com
| Reactant 1 | Reactant 2 (Enolate Source) | Base | Product (after dehydration) |
| This compound | Acetone | NaOH or KOH | Methyl 4-bromo-3-(3-oxobut-1-en-1-yl)benzoate |
| This compound | Acetophenone | NaOH or KOH | Methyl 4-bromo-3-(3-oxo-3-phenylprop-1-en-1-yl)benzoate |
The Knoevenagel condensation is a related reaction where the formyl group of this compound reacts with an active methylene (B1212753) compound in the presence of a weak base, such as piperidine (B6355638) or pyridine. wikipedia.orgorganicreactions.org Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate, cyanoacetic acid). wikipedia.org
The mechanism involves the deprotonation of the active methylene compound to form a stabilized carbanion, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. wikipedia.org
| Active Methylene Compound | Base | Product |
| Malononitrile | Piperidine | Methyl 4-bromo-3-(2,2-dicyanovinyl)benzoate |
| Diethyl malonate | Piperidine | Diethyl 2-((2-bromo-5-(methoxycarbonyl)phenyl)methylene)malonate |
This reaction is highly valuable for the synthesis of substituted alkenes with various functional groups, which can serve as precursors for more complex molecular targets.
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
The aldehyde group of this compound readily undergoes olefination reactions, which are fundamental carbon-carbon bond-forming processes that convert a carbonyl group into an alkene.
The Wittig reaction provides a reliable method for this transformation. In a typical procedure, treatment of this compound with a phosphonium (B103445) ylide, such as the one derived from triethyl phosphonoacetate, in the presence of a base like potassium carbonate, leads to the formation of the corresponding α,β-unsaturated ester. google.com The reaction proceeds via the initial attack of the ylide on the aldehyde, forming a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. Subsequent elimination yields the alkene and triphenylphosphine (B44618) oxide.
The Horner-Wadsworth-Emmons (HWE) reaction , a popular modification of the Wittig reaction, offers advantages such as the use of more reactive phosphonate (B1237965) carbanions and the easy removal of the water-soluble phosphate byproduct. This reaction typically employs a phosphonate ester and a base, such as cesium carbonate (Cs₂CO₃), potassium tert-butoxide (KOtBu), or lithium hexamethyldisilazide (LiHMDS), in solvents like isopropanol, tert-butanol, or tetrahydrofuran (B95107) (THF). google.comgoogle.com The HWE reaction is often preferred for its high stereoselectivity, generally favoring the formation of the (E)-alkene.
Detailed research findings on the olefination of this compound are often embedded within synthetic schemes for larger, more complex molecules. For instance, in the synthesis of YAP/TAZ-TEAD interaction inhibitors, this compound was reacted with triethyl phosphonoacetate using potassium carbonate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to achieve the Wittig olefination. google.com
Table 1: Olefination Reactions of this compound
| Reaction Type | Reagents | Product Type | Reference |
| Wittig | Triethyl phosphonoacetate, K₂CO₃, DBU | α,β-Unsaturated ester | google.com |
| Horner-Wadsworth-Emmons | Phosphonate ester, Base (e.g., Cs₂CO₃, KOtBu) | Alkene | google.comgoogle.com |
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde functionality of this compound can be selectively oxidized to a carboxylic acid, yielding 2-bromo-5-(methoxycarbonyl)benzoic acid. This transformation is a key step in the synthesis of various pharmaceutical and materials science intermediates.
A common and efficient method for this oxidation is the Pinnick oxidation , which utilizes sodium chlorite (B76162) (NaClO₂) in the presence of a phosphate buffer (e.g., NaH₂PO₄) and a chlorine scavenger, such as 2-methyl-2-butene. chemicalbook.com This method is valued for its mild conditions and high yields, which are often quantitative. chemicalbook.com The reaction proceeds by the oxidation of the aldehyde to a carboxylic acid without affecting other sensitive functional groups on the molecule.
Other oxidizing agents can also be employed. For example, oxidation of a related substrate, 2-bromo-5-hydroxy-4-methoxy benzaldehyde, to the corresponding carboxylic acid has been successfully achieved using sodium chlorite in the presence of sulfamic acid. google.com
Table 2: Oxidation of this compound
| Oxidizing Agent | Additives | Solvent System | Product | Yield | Reference |
| Sodium chlorite (NaClO₂) | NaH₂PO₄, 2-methyl-2-butene | THF, water, tert-butyl alcohol | 2-Bromo-5-(methoxycarbonyl)benzoic acid | Quantitative | chemicalbook.com |
| Sodium chlorite (NaClO₂) | Sulfamic acid | Ethyl acetate, water | 2-Bromo-5-hydroxy-4-methoxy benzoic acid* | High | google.com |
*Data for a structurally related compound.
Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., imine, hydrazone, oxime formation)
The aldehyde group in this compound is electrophilic and readily reacts with various nitrogen-containing nucleophiles to form C=N double bonds. These condensation reactions are fundamental in the synthesis of a wide array of derivatives.
Imine Formation: Reaction with primary amines leads to the formation of imines (or Schiff bases). This reaction is typically reversible and is often driven to completion by the removal of water. The formation of an imine linkage with this compound has been noted as a key step in certain synthetic pathways. amazonaws.comgoogle.com
Hydrazone Formation: Condensation with hydrazine (B178648) or its derivatives (e.g., benzenesulfonyl hydrazide) yields hydrazones. google.com These can be stable compounds or can serve as intermediates for further transformations, such as reduction to form alkyl groups.
Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime. This transformation is a common derivatization of aldehydes.
These condensation reactions are crucial in medicinal chemistry for creating libraries of compounds for biological screening and for introducing nitrogen-containing heterocycles.
Cycloaddition Reactions Involving the Aldehyde Functionality
While the aldehyde group itself is not a typical dienophile for standard Diels-Alder reactions, it can participate in other types of cycloaddition reactions, particularly as a component in hetero-Diels-Alder reactions or in 1,3-dipolar cycloadditions after conversion to a suitable dipole. Information specifically detailing the participation of this compound in cycloaddition reactions is limited in the searched literature, suggesting this may be a less common transformation for this specific substrate compared to other available reactions.
Reactions of the Methyl Ester Group in this compound
The methyl ester group provides another site for chemical modification, primarily through nucleophilic acyl substitution.
Hydrolysis and Saponification Processes
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-formylbenzoic acid. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Heating the ester in an aqueous acidic solution, for instance, a mixture of methanol, water, and sulfuric acid, can effect hydrolysis. googleapis.com
Saponification (Base-Mediated Hydrolysis): This is a more common method, involving treatment with a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a solvent system like aqueous methanol or THF/water. google.comgoogle.com The reaction is irreversible as the carboxylate salt is formed, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. Saponification with LiOH in aqueous methanol is a frequently cited method for this transformation. google.com
Transesterification Reactions with Alcohols
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. For this compound, this allows for the conversion of the methyl ester into other alkyl esters (e.g., ethyl, tert-butyl). This reaction can sometimes occur as a side reaction; for instance, when ethyl acetate (EtOAc) is used as a solvent or during workup with an alcohol, partial transesterification has been observed. google.comgoogle.com This highlights the need for careful selection of solvents and reaction conditions to avoid unintended product mixtures.
Reduction of the Ester to Alcohol or Aldehyde
The reduction of the methyl ester in this compound to either an alcohol or an aldehyde requires careful selection of reducing agents to achieve chemoselectivity, given the presence of the more reactive aldehyde group.
Generally, the reduction of an ester to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LAH). harvard.edu However, LAH would also readily reduce the aldehyde. To selectively reduce the ester in the presence of an aldehyde, a two-step protection-reduction-deprotection strategy is often necessary. The more reactive aldehyde can be first protected as an acetal (B89532), which is stable to hydride reagents. The ester can then be reduced with LAH, followed by acidic workup to deprotect the acetal and liberate the aldehyde. youtube.com
Alternatively, for the partial reduction of the ester to an aldehyde, a reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures is typically employed. harvard.edu However, achieving selectivity in the presence of an unprotected aldehyde group remains a significant challenge, as DIBAL-H also readily reduces aldehydes.
Sodium borohydride (NaBH₄) is a milder reducing agent that typically reduces aldehydes and ketones but not esters. iwu.edu Therefore, in the case of this compound, NaBH₄ would selectively reduce the formyl group to a hydroxymethyl group, leaving the ester intact. iwu.edu
| Reagent | Target Functional Group | Product with this compound |
| Sodium Borohydride (NaBH₄) | Aldehyde | Methyl 4-bromo-3-(hydroxymethyl)benzoate |
| Lithium Aluminum Hydride (LAH) | Aldehyde and Ester | (4-Bromo-3-(hydroxymethyl)phenyl)methanol |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde and Ester | (4-Bromo-3-(hydroxymethyl)phenyl)methanol |
Amidation and Other Carboxylic Acid Derivative Syntheses
The methyl ester group of this compound can be converted into a variety of other carboxylic acid derivatives, most notably amides. This transformation typically proceeds via aminolysis, where the ester is treated with an amine. This reaction can be catalyzed by the amine itself or by the addition of a catalyst. The direct reaction of an ester with an amine to form an amide can be slow and often requires heating.
A more common and efficient method involves a two-step process. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-formylbenzoic acid. This can be achieved under basic conditions (e.g., using sodium hydroxide) followed by acidification, or under acidic conditions. The resulting carboxylic acid can then be converted to a more reactive species, such as an acid chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a wide range of amines to form the desired amide with high yields. researchgate.net
Other carboxylic acid derivatives can also be synthesized from the intermediate carboxylic acid. For instance, reaction with another carboxylic acid under dehydrating conditions can yield an acid anhydride. libretexts.org
| Reactant(s) | Product Type |
| Amine (R-NH₂) | Amide |
| Thionyl Chloride (SOCl₂) then Amine (R-NH₂) | Amide |
| Alcohol (R-OH) under acidic conditions (Fischer Esterification) | Ester (trans-esterification) |
Detailed Mechanistic Investigations of this compound Reactivity
Detailed mechanistic studies, including the determination of kinetic and thermodynamic parameters, are essential for understanding and optimizing the reactions of this compound. While specific kinetic and thermodynamic data for this particular compound are not extensively published in readily available literature, the mechanisms of its key transformations are well-established for analogous systems.
Reduction Reactions: The kinetics of aldehyde reduction by sodium borohydride are typically fast. The reaction is thermodynamically favorable due to the formation of a stable alcohol and borate (B1201080) esters. The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde.
Amidation via Acid Chloride: The reaction of an acid chloride with an amine is a very fast and highly exothermic (thermodynamically favorable) process. The high reactivity is due to the excellent leaving group ability of the chloride ion and the strong nucleophilicity of the amine. The mechanism is a classic nucleophilic acyl substitution.
Cross-Coupling Reactions: The mechanisms of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are complex, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The rates of these reactions depend on various factors, including the catalyst, ligands, base, solvent, and the electronic and steric properties of the substrates. For this compound, the electron-withdrawing nature of the formyl and ester groups can influence the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond.
While specific numerical data for the kinetic and thermodynamic parameters of this compound's reactions are not provided in the search results, the general principles governing these transformations provide a strong framework for understanding its reactivity.
Elucidation of Reaction Mechanisms and Transition States of this compound
Currently, there is a notable absence of specific, in-depth research in the public domain focusing on the elucidation of reaction mechanisms and transition states for This compound . While the compound is commercially available and utilized as a building block in organic synthesis, detailed mechanistic investigations, including kinetic studies and computational analysis of its reaction pathways, have not been extensively reported in peer-reviewed literature.
The chemical reactivity of This compound is primarily dictated by its three functional groups: the methyl ester, the bromo substituent, and the formyl (aldehyde) group, all attached to a benzene (B151609) ring. These groups allow the molecule to participate in a variety of organic reactions. The bromine atom, in particular, makes the molecule a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.
General mechanistic principles for these cross-coupling reactions are well-established for a wide range of aryl halides. The catalytic cycles typically involve:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of This compound to form a palladium(II) intermediate. The electronic properties of the formyl and methyl ester groups, both being electron-withdrawing, are expected to influence the rate of this step.
Transmetalation (for Suzuki and related reactions) or Carbopalladation (for Heck reaction): The organopalladium(II) intermediate reacts with a nucleophilic coupling partner.
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst.
However, specific quantitative data such as activation energies, transition state geometries, and detailed kinetic profiles for reactions involving This compound are not available in the searched scientific literature. Such studies would be invaluable for understanding the precise influence of the ortho-formyl and para-methoxycarbonyl substituents on the reactivity of the aryl bromide and for optimizing synthetic protocols.
Without dedicated research on this specific molecule, any discussion of its reaction mechanisms and transition states would be speculative and based on analogies to similar, but not identical, compounds. Therefore, the presentation of detailed research findings and data tables, as requested, is not possible at this time.
Advanced Synthetic Applications of Methyl 4 Bromo 3 Formylbenzoate
Utilization in the Synthesis of Diverse Heterocyclic Compounds
The strategic placement of reactive functional groups makes methyl 4-bromo-3-formylbenzoate an ideal precursor for the synthesis of various heterocyclic compounds. These cyclic structures, containing atoms of at least two different elements in their rings, are fundamental to many areas of chemistry, including medicinal and materials science.
Precursor for Nitrogen-Containing Heterocycles (e.g., quinolines, pyrazoles, oxadiazoles)
Nitrogen-containing heterocycles are a cornerstone of many biologically active compounds. nih.gov this compound serves as a valuable starting material for several important classes of these heterocycles.
Quinolines: The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of many pharmaceuticals. purdue.edu The aldehyde functionality of this compound can participate in condensation reactions, a key step in established quinoline syntheses like the Doebner-von Miller reaction. For instance, reaction with anilines and α-keto acids can lead to the formation of quinoline-4-carboxylic acids. purdue.edu The bromo substituent and methyl ester group on the resulting quinoline ring can then be further functionalized to create a library of derivatives for structure-activity relationship studies.
Pyrazoles: Pyrazoles are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities. dergipark.org.tr The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. dergipark.org.tr this compound can be transformed into a suitable precursor for pyrazole (B372694) synthesis. For example, the formyl group can be converted to a hydrazone, which can then undergo cyclization to form a pyrazole ring. igmpublication.org A derivative, methyl 4-(4-bromo-3-formyl-1H-pyrazol-1-yl)benzoate, highlights the utility of bromo-formyl precursors in constructing more complex pyrazole systems. nih.gov
Oxadiazoles: 1,3,4-Oxadiazoles are five-membered heterocyclic compounds known for their diverse pharmacological properties. nih.govjchemrev.com The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclization of N-acylhydrazones. nih.govresearchgate.net The formyl group of this compound can be readily converted to a hydrazone, which upon acylation and subsequent cyclodehydration, can yield 1,3,4-oxadiazole (B1194373) derivatives. This approach allows for the introduction of various substituents onto the oxadiazole ring, facilitating the exploration of their biological potential.
Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound
| Heterocycle Class | General Synthetic Strategy | Key Reaction of this compound |
|---|---|---|
| Quinolines | Condensation reactions (e.g., Doebner-von Miller) | The formyl group reacts with anilines and α-keto acids. |
| Pyrazoles | Condensation with hydrazine derivatives | The formyl group is converted to a hydrazone, followed by cyclization. |
| Oxadiazoles | Cyclization of N-acylhydrazones | The formyl group is converted to a hydrazone, which is then acylated and cyclized. |
Building Block for Oxygen- and Sulfur-Containing Ring Systems
Beyond nitrogen heterocycles, this compound is also a valuable precursor for the synthesis of ring systems containing oxygen and sulfur.
Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles, such as chromones, can be achieved using precursors derived from this compound. eurjchem.com For instance, the formyl group can undergo reactions to introduce a two-carbon unit, which can then participate in an intramolecular cyclization to form the pyranone ring of the chromone (B188151) system. The presence of the bromo and ester functionalities allows for further synthetic manipulations.
Sulfur-Containing Heterocycles: The construction of sulfur-containing heterocycles often involves the reaction of a suitable carbon framework with a sulfur source. researchgate.netnih.gov The aldehyde and bromo groups of this compound can be utilized to build precursors for thiepine (B12651377) or thiophene (B33073) derivatives. For example, the formyl group can be converted into a functional group that can react with a sulfur nucleophile, leading to the formation of a sulfur-containing ring.
Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules
The structural complexity and biological activity of natural products make them attractive targets for total synthesis. This compound can serve as a crucial starting material or intermediate in the synthesis of such complex molecules. For example, a related compound, methyl 4-bromo-3-methylbenzoate, is used as a starting material in the total synthesis of (-)-martinellic acid, a molecule with interesting biological properties. sigmaaldrich.com The strategic placement of the functional groups on the aromatic ring of this compound allows for the controlled and sequential introduction of other molecular fragments, a key aspect of a successful total synthesis campaign.
Application in the Development of Pharmaceutical and Agrochemical Intermediates
The versatility of this compound extends to its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemical compounds. researchgate.net
Synthesis of Active Pharmaceutical Ingredients (APIs)
Pharmaceutical intermediates are chemical compounds that are used in the synthesis of APIs. pharmanoble.com The structural features of this compound make it a valuable intermediate for the construction of various drug scaffolds. The ability to selectively react the formyl, bromo, and ester groups allows for the efficient assembly of complex molecular architectures found in many modern pharmaceuticals. The synthesis of APIs often involves multi-step sequences, and having a readily available and versatile intermediate like this compound can significantly streamline the process.
Table 2: Applications in Pharmaceutical and Agrochemical Synthesis
| Application Area | Role of this compound | Key Functional Group Utilized |
|---|---|---|
| Active Pharmaceutical Ingredients (APIs) | Intermediate for complex drug scaffolds | Formyl, Bromo, and Methyl Ester |
| Agrochemical Compounds | Precursor for herbicides, insecticides, and fungicides | Formyl and Bromo |
Contributions to Materials Science and Polymer Chemistry
Use as a Monomer in Specialty Polymer Synthesis
The distinct functionalities of this compound make it a promising candidate as a monomer for the synthesis of specialty polymers and functional organic materials. Commercial suppliers categorize the compound as a potential organic monomer for Covalent Organic Frameworks (COFs) and a general polymerization reagent. ambeed.combldpharm.com However, while its structure is well-suited for step-growth polymerization, detailed studies focusing on its direct polymerization into high-molecular-weight polymers are not extensively reported in peer-reviewed literature.
Despite this, its application as a fundamental building block in the synthesis of complex functional organic materials, such as corrole (B1231805) and porphyrin dyes for dye-sensitized solar cells, is documented. kyoto-u.ac.jpresearchgate.net In these applications, the compound is not polymerized but rather used as a precursor to construct larger, well-defined molecular architectures that are key components of functional devices. For instance, it has been used as a starting material in the multi-step synthesis of corrole-based dyes, where its aldehyde and bromo-substituted phenyl ring are incorporated into the final macrocyclic structure. kyoto-u.ac.jp
The potential of this molecule as a monomer lies in the ability of its functional groups to undergo reactions to form polymeric linkages. For example, the aldehyde group could be used in polycondensation reactions, while the bromo group could be used for carbon-chain extension via coupling chemistry, potentially leading to the formation of conjugated polymers with interesting optoelectronic properties.
Ligand Precursor for Metal-Organic Frameworks (MOFs) and Catalysts
A more extensively documented application of this compound in materials science is its role as a precursor for the synthesis of organic ligands used to construct Metal-Organic Frameworks (MOFs). rsc.orgamazonaws.com MOFs are highly porous, crystalline materials formed by the coordination of metal ions or clusters with organic linker molecules. nih.gov The properties of a MOF, including its pore size, stability, and functional capabilities, are directly determined by the structure of the organic ligand.
This compound is an ideal precursor for creating multifunctional ligands. Typically, the methyl ester is hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-formylbenzoic acid, which can then act as a linker to coordinate with metal centers. nih.govsigmaaldrich.com The bromo and formyl groups remain available for further modification either before or after the MOF is assembled—a process known as post-synthetic modification. This strategy is a powerful tool for introducing specific functionalities, such as catalytic sites, into the MOF structure. acs.orgresearchgate.net
A clear example of its use is in the synthesis of a borane-functionalized MOF. rsc.org In this research, this compound was not used as the direct linker but as a key intermediate in a multi-step synthesis to create a more complex, custom-designed ligand.
Table 1: Synthesis of a Functional MOF Ligand from this compound rsc.org
| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | Methyl 4-bromo-3-methylbenzoate | N-bromosuccinimide, Vazo® | Methyl 4-bromo-3-(dibromomethyl)benzoate | Benzylic bromination |
| 2 | Methyl 4-bromo-3-(dibromomethyl)benzoate | AgNO₃, isopropanol/H₂O | This compound | Hydrolysis to aldehyde |
| 3 | This compound | Methylmagnesium bromide, THF | Methyl 4-bromo-3-(1-hydroxyethyl)benzoate | Grignard reaction to form a secondary alcohol |
| 4 | Methyl 4-bromo-3-(1-hydroxyethyl)benzoate | 4-Carboxyphenylboronic acid, Pd(dppf)Br₂ | 3'-(1-Hydroxyethyl)-[1,1'-biphenyl]-4-carboxylic acid | Suzuki coupling to add a second carboxylic acid group |
| 5 | Result from Step 4 | MeOH, H₂SO₄ | Methyl 3'-(1-hydroxyethyl)-[1,1'-biphenyl]-4-carboxylate | Esterification |
The resulting ligand was then used to construct a MOF that could be post-synthetically reduced to create a material with unique oxidation-inhibiting properties. rsc.org The presence of the aldehyde and bromo groups on the precursor provides synthetic handles that allow for the precise installation of catalytically active sites or other functional moieties within the MOF's porous structure, making it a valuable tool for developing advanced catalysts. acs.orgnih.gov
Table 2: Potential of MOFs Derived from this compound Precursors
| Feature | Potential Application | Rationale |
|---|---|---|
| Tunable Porosity | Gas Storage & Separation | The rigid, angled geometry of the linker can create well-defined pores suitable for selective gas adsorption. nih.gov |
| Lewis Acidic Sites | Heterogeneous Catalysis | The formyl group can be modified to create sites for reactions like cyanosilylation of aldehydes. nih.gov |
| Post-Synthetic Modification | Custom Catalyst Design | The bromo group allows for the attachment of catalytic species (e.g., palladium complexes) via cross-coupling reactions. acs.org |
| Functional Pores | Sensing | The aldehyde groups lining the pores can interact with specific analytes, leading to a detectable signal. |
Spectroscopic Analysis and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the proximity of other protons. In a typical ¹H NMR spectrum of a derivative, methyl 3-chloro-4-formylbenzoate, the aldehyde proton is expected to appear as a singlet at approximately 10.03 ppm. The aromatic protons would appear as multiplets in the range of 7.47-7.90 ppm, with their specific splitting patterns determined by their coupling with adjacent protons. The methyl ester protons would appear as a sharp singlet further upfield, typically around 3.97 ppm. amazonaws.com
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~10.0 | Singlet | N/A |
| Aromatic (Ar-H) | ~7.5 - 8.5 | Multiplet | ~2-8 |
| Methyl Ester (-OCH₃) | ~3.9 | Singlet | N/A |
| Note: This is a generalized table based on typical values for similar compounds. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in methyl 4-bromo-3-formylbenzoate would give a distinct signal. The carbonyl carbons of the ester and aldehyde groups are the most deshielded, appearing far downfield in the spectrum (around 165 and 190 ppm, respectively). The aromatic carbons would appear in the region of 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The methyl ester carbon is the most shielded, appearing furthest upfield (around 52 ppm). rsc.orgresearchgate.net
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | ~190 |
| Ester Carbonyl (C=O) | ~165 |
| Aromatic (Ar-C) | ~120 - 140 |
| Methyl Ester (-OCH₃) | ~52 |
| Note: This is a generalized table based on typical values for similar compounds. libretexts.org |
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
To definitively assign all proton and carbon signals and confirm the substitution pattern of this compound, advanced 2D NMR techniques are utilized.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. For instance, it would show correlations between the aromatic protons, helping to establish their relative positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals of the aromatic carbons by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the functional groups and the aromatic ring. For example, a correlation between the methyl ester protons and the ester carbonyl carbon would confirm the ester group.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight of approximately 243.05 g/mol . nih.gov Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). libretexts.org
Common fragmentation pathways for this molecule would involve the loss of small, stable neutral molecules or radicals. miamioh.edulibretexts.org
| Fragment Ion (m/z) | Possible Identity |
| M+ | [C₉H₇BrO₃]⁺ |
| M - 31 | Loss of methoxy (B1213986) radical (•OCH₃) |
| M - 59 | Loss of ester methyl group and CO |
| M - 29 | Loss of formyl radical (•CHO) |
| Note: This table presents plausible fragmentation patterns. libretexts.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups. pressbooks.pubvscht.czlibretexts.org
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aldehyde C=O Stretch | ~1700 |
| Ester C=O Stretch | ~1720 |
| Aromatic C=C Stretch | ~1600, ~1475 |
| C-O Stretch (Ester) | ~1250 |
| C-H Stretch (Aromatic) | ~3100 |
| C-H Stretch (Aldehyde) | ~2820, ~2720 |
| C-Br Stretch | ~600-500 |
| Note: These are approximate values and can vary slightly. researchgate.netchemicalbook.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds with conjugated systems, such as the aromatic ring in this compound. The electronic transitions within the conjugated system give rise to characteristic absorption bands.
UV-Vis spectroscopy can be effectively used to monitor the progress of reactions involving this compound. researchgate.netnih.gov For instance, if the aldehyde group is reduced to an alcohol, the extent of conjugation in the molecule changes, leading to a shift in the wavelength of maximum absorbance (λmax). By monitoring this change over time, the reaction kinetics can be studied. Similarly, if the bromine atom is replaced in a substitution reaction, the electronic properties of the aromatic ring are altered, which would also be reflected in the UV-Vis spectrum. This allows for a real-time, non-invasive method to follow the conversion of reactants to products.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
The definitive method for determining the three-dimensional arrangement of atoms in a solid-state material is single-crystal X-ray crystallography. This technique provides unequivocal proof of a molecule's connectivity, conformation, and packing within a crystal lattice.
As of the latest literature review, a complete, publicly available single-crystal X-ray structure determination for this compound has not been reported. The Cambridge Crystallographic Data Centre (CCDC), a global repository for small-molecule crystal structures, does not currently contain an entry for this specific compound.
However, the crystal structure of a closely related compound, Methyl 4-bromo-3-hydroxybenzoate , has been determined and provides valuable insight into the potential solid-state interactions of the target molecule. In this analogue, the formyl group is replaced by a hydroxyl group. The crystallographic analysis reveals significant intermolecular interactions, specifically O-H···O hydrogen bonds, which dictate the packing of the molecules in the crystal.
In a study involving a derivative, Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate , X-ray diffraction analysis was also successfully employed to determine its molecular and supramolecular structure. googleapis.com This further underscores the power of the technique in elucidating the solid-state characteristics of similarly substituted benzoate (B1203000) derivatives.
While a dedicated crystal structure for this compound remains elusive in the public domain, the available data on analogous compounds suggest that factors such as hydrogen bonding (if applicable) and halogen interactions would play a key role in its crystal packing. The pursuit of single crystals suitable for X-ray diffraction analysis is a critical next step in fully characterizing this compound in the solid state.
Spectroscopic Analysis and Structural Confirmation
In the absence of a definitive crystal structure, spectroscopic methods serve as the primary tools for confirming the identity and elucidating the structural features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful technique for determining the number and connectivity of hydrogen atoms in a molecule. A patent document has disclosed the ¹H NMR spectrum of this compound, providing key diagnostic signals.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 10.38 | s | - | 1H | Aldehyde proton (-CHO) |
| 8.54 | d | 2.3 | 1H | Aromatic proton |
| 8.10 | dd | 2.3, 8.3 | 1H | Aromatic proton |
| 7.76 | d | 8.3 | 1H | Aromatic proton |
| 3.95 | s | - | 3H | Methyl ester proton (-OCH₃) |
Solvent: Chloroform-d, Frequency: 400 MHz
The spectrum clearly shows the characteristic downfield singlet for the aldehyde proton at 10.38 ppm. The aromatic region displays a doublet, a doublet of doublets, and another doublet, consistent with a 1,2,4-trisubstituted benzene ring. The singlet at 3.95 ppm corresponds to the three protons of the methyl ester group.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. Although a specific experimental IR spectrum for this compound is not provided in the reviewed literature, characteristic absorption bands can be predicted based on its structure. Expected key signals would include:
C=O stretching (aldehyde): ~1700-1720 cm⁻¹
C=O stretching (ester): ~1720-1740 cm⁻¹
C-H stretching (aromatic): ~3000-3100 cm⁻¹
C-H stretching (aldehyde): ~2720 and ~2820 cm⁻¹ (a characteristic doublet)
C-O stretching (ester): ~1100-1300 cm⁻¹
C-Br stretching: ~500-650 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure. While a published experimental mass spectrum for this compound was not found, the predicted monoisotopic mass is 241.957856 Da. chemspider.com High-resolution mass spectrometry (HRMS) would be expected to confirm this exact mass, providing strong evidence for the elemental composition of C₉H₇BrO₃.
Computational and Theoretical Studies on Methyl 4 Bromo 3 Formylbenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can determine the ground-state properties of a molecule, providing valuable insights into its stability and chemical behavior. For Methyl 4-bromo-3-formylbenzoate, a DFT analysis, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute key electronic and reactivity descriptors. researchgate.net
Detailed Research Findings: A DFT study would reveal the distribution of electrons within the molecule and identify the regions most susceptible to chemical reactions. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a smaller gap generally implies higher reactivity.
Furthermore, a Molecular Electrostatic Potential (MESP) map could be generated. This map visualizes the electrostatic potential on the molecule's surface, indicating electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the electronegative oxygen atoms of the formyl and ester groups would create nucleophilic sites, while the carbonyl carbons and aromatic protons would be electrophilic centers.
Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, electronegativity, and the electrophilicity index, quantify the molecule's reactivity profile. nih.govnih.gov For instance, the electrophilicity index helps to predict how the molecule will behave as an electrophile in reactions. Condensed Fukui functions can also be calculated to pinpoint the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov
| Descriptor | Hypothetical Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Energy of the outermost electron orbital; related to ionization potential and electron-donating ability. |
| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied orbital; related to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher polarizability and reactivity. nih.gov |
| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 4.85 eV | Measures the power of the molecule to attract electrons. |
| Electrophilicity Index (ω) | 5.01 eV | Quantifies the electrophilic nature of the molecule. researchgate.net |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique is essential for understanding the conformational flexibility and intermolecular interactions of this compound in different environments, such as in a solvent or interacting with a biological target. mun.ca
Detailed Research Findings: An MD simulation of this compound would involve placing the molecule in a simulated box, often with explicit solvent molecules like water, and solving Newton's equations of motion for the system. The simulation would track the trajectories of all atoms, revealing how the molecule behaves dynamically.
A primary application would be conformational analysis. The molecule has rotational freedom around the C-C bond connecting the formyl group to the ring and around the C-O bond of the ester group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable, low-energy conformations. nih.gov Analysis of properties like the radius of gyration over the simulation time can confirm the stability of folded or extended conformations. nih.gov
MD is also invaluable for studying intermolecular interactions. By analyzing the simulation, one can calculate radial distribution functions (RDFs), which describe how the density of other molecules (e.g., water) varies as a function of distance from a specific atom or group on this compound. nih.gov This would reveal the hydration shell structure and identify key hydrogen bonding or other non-covalent interactions that stabilize the molecule in solution. Such simulations are critical for understanding how the molecule might orient itself within a receptor's binding site.
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Planar) | ~0° | 0.00 | 75% |
| 2 (Twisted) | ~180° | 1.20 | 25% |
Note: This table presents a simplified, hypothetical outcome of a conformational analysis from an MD simulation, illustrating the relative stability of different rotational isomers of the formyl group.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov Should this compound and its analogs be investigated as, for example, enzyme inhibitors, QSAR would be a key tool for optimizing their activity.
Detailed Research Findings: A QSAR study involves three main components: a dataset of structurally related molecules with measured biological activity (e.g., IC₅₀ values), a set of calculated molecular descriptors for each molecule, and a statistical method to correlate the descriptors with the activity. acs.org
For a series of compounds based on the this compound scaffold, various molecular descriptors would be calculated. These can be categorized as:
1D/2D Descriptors: Molecular weight, atom counts, topological indices (e.g., Balaban index, Kier shape indices). nih.gov
3D Descriptors: Properties derived from the 3D structure, such as molecular volume and surface area.
Physicochemical Descriptors: Hydrophobicity (LogP), molar refractivity, and electronic properties (e.g., dipole moment, HOMO/LUMO energies) obtained from DFT calculations. nih.gov
Field-Based Descriptors: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use steric and electrostatic fields to describe the molecule. mdpi.com
Using a statistical method like Partial Least Squares (PLS), a mathematical model is built. acs.org For example, a QSAR model might reveal that inhibitory activity increases with higher hydrophobicity and the presence of an electron-withdrawing group at a certain position, while it decreases with steric bulk at another. Such a model provides a predictive framework to guide the synthesis of new, more potent analogs by suggesting specific structural modifications. nih.gov
| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Governs electrostatic and orbital interactions with a receptor. |
| Steric/Topological | Molar Refractivity, Kier Shape Indices (κα1) | Relates molecular size and shape to binding pocket complementarity. nih.gov |
| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions within a binding site. nih.gov |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Determines potential for specific hydrogen bond interactions with a target. |
Note: This table lists common descriptor types used in QSAR modeling and their general relevance.
Reaction Pathway Modeling and Transition State Analysis of this compound Transformations
Computational chemistry provides powerful tools for modeling the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products, locate the high-energy transition state, and calculate the activation energy, which is a primary determinant of the reaction rate. psu.edu
Detailed Research Findings: For this compound, reaction pathway modeling could be applied to several of its potential transformations. For example, the formyl group is susceptible to nucleophilic attack (e.g., reduction by a hydride or addition of an organometallic reagent), while the carbon-bromine bond can participate in cross-coupling reactions (e.g., Suzuki or Sonogashira coupling).
Using DFT, one could model the reaction coordinate for a specific transformation, such as the reduction of the aldehyde to an alcohol. This would involve calculating the system's energy at various points as the nucleophile approaches the carbonyl carbon. The highest point on this energy profile corresponds to the transition state structure. Techniques like quadratic synchronous transit (QST) are often used to precisely locate this structure.
The calculated energy difference between the reactants and the transition state gives the activation energy (Ea). Comparing the activation energies for competing reaction pathways can predict which reaction is more likely to occur under given conditions. For instance, one could compare the activation energy for nucleophilic attack at the formyl group versus nucleophilic aromatic substitution at the bromine-bearing carbon to determine the selectivity of a reagent.
| Reaction Type | Hypothetical Reactant | Hypothetical Activation Energy (Ea, kcal/mol) | Significance |
| Aldehyde Reduction | Sodium borohydride (B1222165) | 15.2 | Predicts the feasibility and rate of converting the formyl group to a hydroxymethyl group. |
| Suzuki Coupling | Phenylboronic acid | 22.5 | Models the energy barrier for forming a new carbon-carbon bond at the bromo-substituted position. |
| Nucleophilic Addition | Methylmagnesium bromide | 12.8 | Assesses the reactivity of the formyl group towards Grignard reagents. |
Note: The activation energies presented are hypothetical examples to illustrate the output of reaction pathway modeling studies.
Prediction and Validation of Spectroscopic Data through Computational Methods
Computational methods are widely used to predict various types of molecular spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These predictions are invaluable for structure elucidation and for validating the identity of a synthesized compound by comparing the calculated spectrum with the experimental one. youtube.com
Detailed Research Findings: DFT calculations are particularly effective for predicting spectroscopic data. To predict the ¹H and ¹³C NMR spectra, one can use the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. This method calculates the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. The predicted chemical shifts for this compound would show distinct signals for the aromatic protons, the formyl proton, and the methyl protons, with their positions influenced by the electronic effects of the substituent groups.
| Atom/Group | Experimental Shift (δ, ppm) | Calculated Shift (δ, ppm) | Assignment |
| -CHO | 10.45 | 10.39 | Formyl Proton |
| Ar-H | 8.21 | 8.15 | Aromatic Proton (ortho to -COOCH₃) |
| Ar-H | 8.15 | 8.10 | Aromatic Proton (ortho to -CHO) |
| Ar-H | 7.95 | 7.90 | Aromatic Proton (ortho to -Br) |
| -OCH₃ | 3.95 | 3.91 | Methyl Protons |
| C=O (Aldehyde) | 191.2 | 190.5 | Formyl Carbon |
| C=O (Ester) | 165.4 | 164.8 | Ester Carbonyl Carbon |
Note: This table provides a hypothetical comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound. Actual experimental values may vary based on solvent and other conditions.
Emerging Research Directions and Future Prospects for Methyl 4 Bromo 3 Formylbenzoate
Development of Highly Sustainable and Atom-Economical Synthesis Routes
The future of chemical synthesis lies in the development of processes that are not only efficient but also environmentally benign. For intermediates like Methyl 4-bromo-3-formylbenzoate, research is pivoting away from traditional methods that rely on harsh conditions and organic solvents. A significant emerging trend is the adoption of aqueous-phase chemistry.
Recent studies have demonstrated the feasibility of conducting complex reactions in water, which can act as both a hydrogen-bonding activator and an effective phase-separation medium. acs.org For instance, a highly sustainable, metal-free synthesis of 3-difluoroalkyl phthalides has been developed using methyl 2-formylbenzoate (B1231588) (a related compound) and difluoroenoxysilanes in water. acs.orgacs.org This protocol proceeds under mild conditions, eliminates the need for organic solvents, and simplifies purification, offering substantial advantages in sustainability. acs.orgacs.org
Future prospects for this compound involve adapting these principles. Research will likely focus on:
Developing water-based synthesis routes to reduce reliance on volatile organic compounds (VOCs).
Designing catalytic systems that operate efficiently in aqueous media.
Minimizing waste by improving atom economy, where a maximal number of atoms from the reactants are incorporated into the final product.
These approaches will not only reduce the environmental footprint of syntheses involving this compound but also address the growing demand for greener chemical manufacturing processes, particularly in the pharmaceutical industry where residual metal contamination is a concern. acs.org
Exploration of Novel Catalytic Systems for Enhanced Functional Group Transformations
The aldehyde and bromo groups of this compound are prime targets for catalytic functionalization. Future research is geared towards discovering and optimizing novel catalytic systems that offer greater selectivity, efficiency, and functional group tolerance.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki coupling, are already established methods for forming new carbon-carbon bonds at the site of the bromine atom. nih.gov The future in this area involves the use of more advanced palladium catalysts with sophisticated ligands that can achieve these transformations under milder conditions and with lower catalyst loadings. Furthermore, there is a significant push towards replacing precious metal catalysts like palladium with more earth-abundant and less toxic alternatives, such as iron. bris.ac.uk Iron-catalyzed Suzuki biaryl cross-coupling reactions are a promising area of development that aligns with the goals of sustainable chemistry. bris.ac.uk
For the aldehyde group, photocatalysis offers a novel approach for transformations. For example, cross-pinacol coupling of aromatic aldehydes can be achieved under photocatalytic conditions, generating new C-C bonds through in-situ generated synthons. researchgate.net Additionally, new visible-light photosensitizers, such as antimony and bismuth complexes, are being explored for mild oxidation of various functional groups, including aldehydes. acs.org These systems highlight a move towards using light as a "reagent," which can lead to highly selective and controlled reactions.
Future research will likely explore the orthogonal reactivity of the functional groups, using a sequence of different catalytic systems to modify the molecule in a stepwise and controlled manner.
Expanded Applications in Medicinal Chemistry, Drug Discovery, and Target-Oriented Synthesis
Substituted benzoates are crucial scaffolds in medicinal chemistry. The unique arrangement of functional groups on this compound makes it an exceptionally versatile starting material for the synthesis of new therapeutic agents. Its bromo- and formyl- groups provide convenient handles for diversification, allowing for the creation of large libraries of compounds for screening.
Research on structurally related compounds highlights the potential applications:
Anticonvulsants: A series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, synthesized from related phenolic precursors, have shown significant anticonvulsant activity. nih.gov
Analgesics and Sympathomimetics: 2,2,4-substituted morpholines, which can be synthesized from aryl-bromomethyl-ketones and aminoethanols, have demonstrated analgesic and sympathomimetic properties. nih.gov
Diabetes and Cardiovascular Disease: Intermediates like 4-bromopyridine-2-methyl-formiate are vital in the synthesis of medicines for diabetes and cardiovascular conditions. google.com
The future will see this compound used in target-oriented synthesis campaigns against a wide range of diseases. Its ability to participate in multiple reaction types allows for the construction of complex molecular architectures required for potent and selective biological activity.
Table 1: Potential Medicinal Applications Based on Related Structures
| Compound Class/Precursor | Therapeutic Area | Potential Role of this compound | Reference(s) |
|---|---|---|---|
| Substituted 1,3,4-Oxadiazoles | Anticonvulsants | Building block for heterocyclic ring systems | nih.gov |
| Substituted Morpholines | Analgesics, Antioxidants | Precursor for creating aryl-substituted heterocyclic scaffolds | nih.gov |
| Bromo-pyridyl Formates | Diabetes, Cardiovascular | Intermediate for complex pharmaceutical synthesis | google.com |
Integration into Advanced Materials Science, Nanoscience, and Supramolecular Chemistry
The reactivity of this compound is not limited to the synthesis of small-molecule drugs. It is also an emerging building block for advanced functional materials. The bromo and formyl groups can be used to anchor the molecule to surfaces or to direct the assembly of larger supramolecular structures.
A key emerging application is in the field of photoactive materials . For example, a derivative, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000), was synthesized to create a novel ortho-fluoroazobenzene photoswitch. This molecule is designed for use in light-responsive, halogen-bonded crystalline solids, demonstrating significant potential in materials that can change properties upon light exposure.
Another area of interest is supramolecular chemistry . Derivatives of methyl 3-hydroxybenzoate have been used to design complex, self-assembling structures like cryptophanes. acs.org The ability of the functional groups on the benzoate ring to participate in non-covalent interactions, such as hydrogen bonding, is critical for building these large and ordered molecular assemblies.
Future research will focus on incorporating this compound and its derivatives into:
Metal-Organic Frameworks (MOFs): The carboxylate function (after hydrolysis) can act as a linker to connect metal nodes, while the bromo and formyl groups can be post-synthetically modified to tune the properties of the MOF.
Liquid Crystals: The rigid aromatic core is a common feature of liquid crystalline materials.
Nanoscience: The compound can be used to functionalize nanoparticles, imparting specific chemical reactivity or recognition capabilities.
Design and Implementation in Multicomponent Reactions and Automated Synthesis Platforms
Modern chemistry is increasingly moving towards automation to accelerate the discovery of new molecules. The distinct and reliable reactivity of the functional groups on this compound makes it an ideal candidate for both multicomponent reactions (MCRs) and automated synthesis platforms.
Multicomponent reactions , where three or more reactants combine in a single step to form a product containing parts of all reactants, are highly efficient. The aldehyde group of this compound can readily participate in classic MCRs like the Ugi or Passerini reactions. The bromo-substituent can then be used in a subsequent step, such as a cross-coupling reaction, to add further complexity. This "MCR-post-functionalization" strategy is a powerful tool in modern drug discovery.
Automated synthesis platforms rely on robust and high-yielding reactions that can be performed sequentially without manual intervention. The functional handles of this compound allow for its integration into automated workflows. For instance, the aldehyde could be used in a reductive amination step, followed by a Suzuki coupling at the bromide site, all performed by a robotic system. This enables the rapid synthesis of a matrix of related compounds by simply changing the building blocks at each step, significantly accelerating the optimization of lead compounds in medicinal chemistry or the discovery of new materials.
The future will see the development of pre-programmed synthetic routes using versatile building blocks like this compound on automated platforms, revolutionizing the pace of chemical research and development.
Q & A
Q. How can the compound be integrated into polymer-based drug delivery systems?
- Methodology : Use the formyl group for covalent attachment to amine-functionalized polymers (e.g., PEG). Monitor drug release profiles via HPLC and validate biocompatibility with in vitro cytotoxicity assays .
Safety and Handling
Q. What precautions are critical when handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
